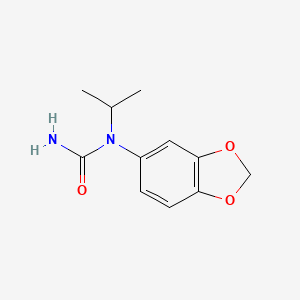

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea

Description

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked to an isopropylurea group. The benzodioxole ring (a fused benzene and dioxolane system) is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electronic and conformational properties . The isopropylurea substituent introduces hydrogen-bonding capabilities via its N–H groups, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

CAS No. |

33095-94-2 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-1-propan-2-ylurea |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)13(11(12)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,14) |

InChI Key |

CHOBLILHXVGGLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C1=CC2=C(C=C1)OCO2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Conformation

The 1,3-benzodioxole ring’s puckering conformation is critical to its reactivity and interactions. Cremer and Pople’s ring puckering coordinates (amplitude $ q $ and phase angle $ \phi $) provide a quantitative framework for comparing ring geometries .

- 1-(1,3-Benzodioxol-5-yl)butan-1-one (): The dioxolane ring adopts an envelope conformation (C atom displaced from the mean plane), as determined by X-ray crystallography. This conformation minimizes steric strain and is common in small heterocycles .

- 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (): Structural details are unspecified, but fused benzofuran systems often exhibit planar or slightly puckered rings depending on substituent effects.

- Computational modeling or crystallography would be required to confirm this.

Table 1: Comparison of Benzodioxol Derivatives’ Conformations

*Predicted based on steric and electronic effects of substituents.

Intermolecular Interactions

Hydrogen bonding and van der Waals forces dictate crystal packing and stability.

- 1-(1,3-Benzodioxol-5-yl)butan-1-one (): Exhibits weak C–H⋯O hydrogen bonds (2.5–2.7 Å), forming chains in the crystal lattice. The ketone oxygen acts as an acceptor .

- Hypothetical for Urea Derivative: The urea group’s N–H bonds (donors) and carbonyl oxygen (acceptor) could form stronger N–H⋯O bonds (typical length ~2.0 Å), leading to dense, stable crystal structures. This is consistent with urea derivatives’ higher melting points compared to ketones.

- Benzofuranone derivative (): No hydrogen bonds reported, suggesting dominance of π-π stacking or hydrophobic interactions .

Table 2: Hydrogen-Bonding Patterns

| Compound | Interaction Type | Bond Length (Å) | Network Geometry |

|---|---|---|---|

| Butan-1-one derivative | C–H⋯O | 2.5–2.7 | 1D chains |

| Urea derivative (predicted) | N–H⋯O | ~2.0 | 3D framework |

| Benzofuranone derivative | None reported | — | — |

Physicochemical Properties

Substituents profoundly affect solubility, stability, and reactivity:

- Lipophilicity: The isopropylurea group increases hydrophilicity relative to the ketone or benzofuranone derivatives due to polar N–H groups.

- Melting Point: Urea derivatives typically exhibit higher melting points than ketones (e.g., acetophenone: ~20°C vs. phenylurea: ~150°C) due to stronger intermolecular forces.

- Stability : The electron-withdrawing benzodioxole ring may enhance the urea group’s resistance to hydrolysis compared to aliphatic ureas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.